N-Methyltryptamine-d3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyltryptamine-d3 can be synthesized through a deuterated reduction reaction. The process involves the reduction of N-Methyltryptamine using deuterium gas or deuterated reducing agents . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyltryptamine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding indole-3-acetaldehyde derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding tryptamine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, nucleophilic catalysts, polar aprotic solvents.
Major Products Formed
Oxidation: Indole-3-acetaldehyde derivatives.
Reduction: Tryptamine derivatives.
Substitution: Various substituted tryptamine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyltryptamine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to understand the biosynthesis and metabolism of tryptamine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the development of analytical methods for the detection and quantification of tryptamine derivatives in various matrices.
Mechanism of Action
N-Methyltryptamine-d3 exerts its effects by interacting with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity . The compound’s deuterated form allows for precise tracking and analysis in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltryptamine (DMT): A well-known hallucinogenic compound with similar structural features but different pharmacological properties.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another hallucinogenic compound with a methoxy group at the 5-position of the indole ring.
N-Ethyltryptamine (NET): A tryptamine derivative with an ethyl group instead of a methyl group.
Uniqueness
N-Methyltryptamine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of metabolic pathways are essential.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
177.26 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3/i1D3 |
InChI Key |
NCIKQJBVUNUXLW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CNCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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